molecular formula C10H9NO2 B1395786 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione CAS No. 39713-40-1

7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

Cat. No. B1395786
CAS RN: 39713-40-1
M. Wt: 175.18 g/mol
InChI Key: INMIEUQKQXVBKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “6,7-dihydro-5H-cyclopenta [b]pyridin-5-one” analogues, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds related to 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione have been synthesized and structurally analyzed. For instance, A. Moustafa and A. S. Girgis (2007) focused on synthesizing and determining the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding these compounds (Moustafa & Girgis, 2007).

Novel Synthesis Methods

  • Alternative Synthesis and Oxidizing Ability : S. Naya et al. (2004) explored alternative synthesis methods for cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones, demonstrating innovative approaches to synthesizing these types of compounds (Naya, Iida, & Nitta, 2004).

Chemical Properties and Reactions

  • Chemical Reactions and Properties : The chemical reactions and properties of derivatives of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione have been a subject of research, as demonstrated by Yuhki Mitsumoto and M. Nitta (2004), who focused on novel synthesis and the properties of similar compounds (Mitsumoto & Nitta, 2004).

Application in Anticancer Research

  • Anticancer Potential : H. Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel derivatives, assessing their potential as anticancer agents. This highlights the potential medical applications of compounds related to 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Development of Synthetic Routes

  • Development of Synthetic Routes : The development of synthetic routes for related compounds has been an area of research. For example, Gurnos Jones and Ronald K. Jones (1973) studied the annulation of pyridine as a route to quinolines, isoquinolines, and cycloheptapyridines, demonstrating the diversity and complexity in synthesizing these compounds (Jones & Jones, 1973).

properties

IUPAC Name

7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMIEUQKQXVBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704385
Record name 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

CAS RN

39713-40-1
Record name 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
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Reactant of Route 4
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
Reactant of Route 5
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
Reactant of Route 6
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

Citations

For This Compound
1
Citations
WA Turley, JA Easter, RC Burrell… - Journal of Labelled …, 2022 - Wiley Online Library
Oral calcitonin gene‐related peptide (CGRP) receptor antagonists have been shown to be effective in the acute and preventive treatment of migraine. CGRP receptor antagonists offer …

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